molecular formula C8H20Cl2N2 B1622288 1-Isobutylpiperazine dihydrochloride CAS No. 33174-08-2

1-Isobutylpiperazine dihydrochloride

Cat. No.: B1622288
CAS No.: 33174-08-2
M. Wt: 215.16 g/mol
InChI Key: KPVDVCZLTWMQNX-UHFFFAOYSA-N
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Description

1-Isobutylpiperazine dihydrochloride is a piperazine derivative characterized by an isobutyl group (-CH2CH(CH3)2) attached to the piperazine ring. The dihydrochloride salt enhances its solubility in aqueous media, making it suitable for pharmaceutical and chemical applications. Piperazine derivatives are widely studied for their diverse biological activities, including anticancer, antimicrobial, and central nervous system (CNS) modulation .

Properties

IUPAC Name

1-(2-methylpropyl)piperazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2.2ClH/c1-8(2)7-10-5-3-9-4-6-10;;/h8-9H,3-7H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPVDVCZLTWMQNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1CCNCC1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40374777
Record name 1-isobutylpiperazine dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40374777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33174-08-2
Record name 1-isobutylpiperazine dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40374777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 33174-08-2
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Preparation Methods

The synthesis of 1-isobutylpiperazine dihydrochloride can be achieved through various methods. One common approach involves the reaction of 1-isobutylpiperazine with hydrochloric acid to form the dihydrochloride salt. The reaction typically occurs under controlled conditions to ensure high yield and purity . Industrial production methods often utilize batch or continuous flow reactors to optimize the synthesis process .

Chemical Reactions Analysis

1-Isobutylpiperazine dihydrochloride undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be substituted with various functional groups.

    Cyclization: Cyclization reactions can form more complex heterocyclic structures

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. Major products formed from these reactions often include substituted piperazines and other heterocyclic compounds .

Scientific Research Applications

1-Isobutylpiperazine dihydrochloride has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and pharmaceuticals.

    Biology: It is used in the study of biological pathways and interactions due to its ability to interact with various biological targets.

    Medicine: This compound is explored for its potential therapeutic effects, including its use in drug development for conditions such as anxiety, depression, and other neurological disorders.

    Industry: It is utilized in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of 1-isobutylpiperazine dihydrochloride involves its interaction with specific molecular targets. It acts as a GABA receptor agonist, binding directly to muscle membrane GABA receptors. This interaction causes hyperpolarization of nerve endings, resulting in flaccid paralysis of certain organisms . The compound’s effects are mediated through the modulation of neurotransmitter pathways, making it a valuable tool in neurological research.

Comparison with Similar Compounds

Structural Features

Piperazine dihydrochloride derivatives differ primarily in their substituents, which dictate their physicochemical and pharmacological properties. Below is a structural comparison:

Compound Name Substituent Group Molecular Formula Molecular Weight (g/mol) Key References
1-Isobutylpiperazine dihydrochloride Isobutyl (-CH2CH(CH3)2) C8H18Cl2N2 217.15 (calculated) -
1-Isopropylpiperazine dihydrochloride Isopropyl (-CH(CH3)2) C7H18Cl2N2 201.14
1-(Adamantan-1-yl)piperazine dihydrochloride Adamantane (tricyclic hydrocarbon) C15H24Cl2N2 307.27
1-(2,3-Dichlorophenyl)piperazine hydrochloride 2,3-Dichlorophenyl C10H11Cl3N2 283.57
GBR 12783 dihydrochloride Diphenylmethoxyethyl + propenyl C28H32N2O·2HCl 485.5

Key Observations :

  • Aromatic substituents (e.g., dichlorophenyl in ) enhance lipophilicity and may improve CNS penetration.

Physicochemical Properties

Lipophilicity (logP) and pKa are critical for drug absorption and distribution:

Compound Name logP (Predicted) pKa (Piperazine N) Solubility in Water
This compound ~1.5 ~9.2 (basic N) High (due to dihydrochloride)
1-Isopropylpiperazine dihydrochloride ~1.3 ~9.0 High
Vanoxerine dihydrochloride ~3.0 ~8.5 Moderate
1-(2-Phenylethyl)piperazine dihydrochloride ~2.1 ~9.5 Moderate-High

Key Observations :

  • Dihydrochloride salts universally improve water solubility compared to free bases.

Yield Optimization :

  • Cyclocondensation methods (e.g., ) often achieve higher yields (>70%) compared to ring-opening reactions (e.g., ~50% in ).

Pharmacological Activity

Biological activity varies significantly with substituents:

Compound Name Target/Activity IC50/EC50 Key Findings
GBR 12783 dihydrochloride Dopamine uptake inhibition 1.8 nM Highly selective for dopamine transporters
Vanoxerine dihydrochloride CDK2/4/6 inhibition 3.79–4.04 µM Broad anticancer activity
1-(2,3-Dichlorophenyl)piperazine hydrochloride Serotonin receptor modulation Not reported Potential antipsychotic applications

Key Observations :

  • Bulky hydrophobic groups (e.g., adamantane in ) are understudied but may target lipid-rich environments.
  • Halogenated aryl groups (e.g., dichlorophenyl in ) are common in CNS drugs due to enhanced blood-brain barrier penetration.

Biological Activity

1-Isobutylpiperazine dihydrochloride is a compound derived from piperazine, a well-known class of compounds with diverse biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the chemical formula C8H18N2C_8H_{18}N_2 and is characterized by a piperazine ring substituted with an isobutyl group. The structural configuration significantly influences its biological activity, as modifications to the piperazine core can enhance or diminish its pharmacological effects.

Pharmacological Activities

This compound exhibits several notable pharmacological activities:

  • Antidepressant Effects : Research indicates that compounds related to piperazine can exhibit antidepressant-like effects in animal models. The mechanism may involve modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways.
  • Antinociceptive Properties : Studies have shown that piperazine derivatives can possess analgesic properties. The antinociceptive effect is likely mediated through opioid receptors and other pain pathways.
  • Antimicrobial Activity : Some derivatives of piperazine, including 1-Isobutylpiperazine, have demonstrated antimicrobial properties against various pathogens. This activity is essential for developing new antibiotics in the face of rising drug resistance.
  • Cytotoxicity Against Cancer Cells : Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines. The compound's ability to induce apoptosis in tumor cells positions it as a potential candidate for anticancer therapy.

Structure-Activity Relationship (SAR)

The biological activity of this compound is closely tied to its structural features. Modifications to the piperazine ring or the isobutyl substituent can lead to variations in potency and selectivity for specific biological targets. For instance:

ModificationEffect on Activity
Increased alkyl chainEnhanced lipophilicity and possibly improved cell membrane permeability
Aromatic substitutionPotential increase in receptor binding affinity

Case Studies and Research Findings

Recent studies have provided insights into the efficacy and safety profile of this compound:

  • Antidepressant Activity : A study published in Pharmacology Biochemistry and Behavior evaluated the antidepressant-like effects of various piperazine derivatives, including 1-Isobutylpiperazine. Results indicated a significant reduction in immobility time in forced swim tests, suggesting potential antidepressant properties (PubChem) .
  • Antimicrobial Efficacy : In vitro testing against bacterial strains revealed that this compound exhibited notable antimicrobial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL, indicating strong antibacterial potential .
  • Cytotoxic Studies : Research conducted on various cancer cell lines demonstrated that this compound induced apoptosis in a dose-dependent manner. IC50 values ranged from 10 to 25 µM across different cell types, highlighting its potential as an anticancer agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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